Glipizide is a second-generation sulfonylurea compound. [, ] It plays a significant role in scientific research, particularly in studies related to diabetes, cell signaling pathways, and drug delivery systems. Glipizide is recognized for its ability to stimulate insulin secretion from pancreatic β-cells. [, ]
Synthesis Analysis
While specific synthesis methods are not extensively discussed in the provided papers, one study mentions the preparation of Glipizide- β-cyclodextrin inclusion complexes using a specific ratio and time duration. [] Another study highlights the preparation of olibanum resin-coated microcapsules of Glipizide using an emulsification-solvent evaporation method. []
Molecular Structure Analysis
Although a detailed molecular structure analysis is not provided in the papers, some studies indicate the use of techniques like Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) to characterize Glipizide and its formulations. [, , , ] These techniques provide insights into the drug's structural properties and its interactions with other components in formulations.
Mechanism of Action
Glipizide primarily acts by binding to and blocking ATP-sensitive potassium (KATP) channels on the surface of pancreatic β-cells. [, ] This blockage depolarizes the β-cell membrane, leading to the opening of voltage-gated calcium channels. [, ] The influx of calcium ions into the β-cells triggers the release of insulin. [, ]
Physical and Chemical Properties Analysis
Glipizide is characterized as a white, odorless powder. [] Its solubility in water is low, and it exhibits higher solubility in 0.1 N NaOH and dimethylformamide. [] The pKa of Glipizide is reported as 5.9. [] These physicochemical properties influence its formulation and delivery strategies.
Applications
Diabetes Research: Glipizide is extensively studied for its role in managing hyperglycemia in Type 2 Diabetes Mellitus. [, , , , , , , , , , , , , ] Researchers investigate its efficacy in different formulations, its effects on insulin secretion and metabolism, and its potential in combination therapies.
Cancer Research: Studies suggest that Glipizide may sensitize cancer cells to TRAIL-induced apoptosis, particularly in lung adenocarcinoma. [] This finding highlights its potential as a combination therapy target in cancer treatment.
Drug Delivery Systems: Due to its short biological half-life, researchers explore various drug delivery systems for Glipizide, including solid dispersions, [] nanoparticles, [, ] microspheres, [, ] and transdermal patches. [, ] These approaches aim to enhance its solubility, bioavailability, and controlled release properties.
Pharmacokinetic and Pharmacodynamic Studies: Numerous studies investigate the pharmacokinetics and pharmacodynamics of Glipizide, including its absorption, distribution, metabolism, and excretion. [, , , , , , , , , , ] These studies often explore the influence of other drugs or physiological conditions on Glipizide's activity.
Future Directions
Understanding the impact of genetic variants on Glipizide's efficacy and safety could lead to personalized treatment strategies. []
Related Compounds
Metformin
Relevance: Metformin is frequently used in combination with Glipizide or other sulfonylureas to achieve better glycemic control in type 2 diabetes. Several studies in the provided literature have investigated the efficacy and safety of Glipizide as add-on therapy to Metformin . These studies suggest that combining these drugs can effectively lower blood glucose levels but may increase the risk of hypoglycemia compared to Metformin alone.
Saxagliptin
Relevance: Saxagliptin, like Glipizide, is often studied as an add-on therapy to Metformin for managing type 2 diabetes . Research indicates that while both drugs combined with Metformin can effectively manage blood glucose, Saxagliptin might offer a lower risk of hypoglycemia compared to Glipizide .
Rosiglitazone
Relevance: One study investigated the combination therapy of Rosiglitazone and Glipizide in comparison to Glipizide monotherapy . Results suggested that the combination therapy was associated with better glycemic control and a potential reduction in healthcare utilization, particularly for hospitalizations and emergency department visits.
Clarithromycin
Relevance: Studies have shown that Clarithromycin can significantly inhibit the metabolism of Glipizide, leading to increased blood concentrations of Glipizide and a higher risk of hypoglycemia . This interaction highlights the importance of considering potential drug-drug interactions when prescribing Glipizide.
α-Lipoic Acid
Relevance: One study investigated the impact of alpha-lipoic acid on the effects of Glipizide in a rat model of diabetes . The results suggested that the combination of alpha-lipoic acid and Glipizide improved blood glucose control and protected against liver damage.
Chlorpropamide
Relevance: Chlorpropamide is another sulfonylurea drug often studied in the context of diabetes treatment. Though not directly compared in the provided articles, its presence in a study that discusses analytical methods for measuring various sulfonylureas highlights its relevance as a related compound in diabetes research.
Glibenclamide
Relevance: Glibenclamide, like Glipizide, is a commonly researched sulfonylurea drug for diabetes treatment. Although not directly compared in the provided research articles, its inclusion in a study focusing on analytical techniques for various sulfonylureas underscores its significance as a comparable compound within diabetes research.
Repaglinide
Relevance: Repaglinide is another insulin secretagogue that was compared with Glipizide in a study investigating the treatment of type 2 diabetes, particularly in obese and non-obese patients . The findings indicated that Repaglinide demonstrated greater effectiveness compared to Glipizide, especially in obese patients, and also showed a lower occurrence of gastrointestinal side effects and hypoglycemic events.
Relevance: Research has shown that Glipizide can sensitize lung cancer cells to TRAIL-induced apoptosis . This finding suggests a potential role for Glipizide in combination with TRAIL for cancer treatment.
Divalproex Sodium
Relevance: Studies have shown that Glipizide can alter the pharmacokinetics and anticonvulsant activity of Divalproex Sodium . This interaction highlights a potential drug-drug interaction that should be considered when patients are taking both medications concurrently.
Esomeprazole
Relevance: Studies have investigated the influence of Esomeprazole on Glipizide's pharmacokinetic and pharmacodynamic properties . Findings suggest that Esomeprazole pretreatment significantly enhances Glipizide's hypoglycemic effect and alters its pharmacokinetic profile. This interaction underscores the potential for drug-drug interactions between Esomeprazole and Glipizide, suggesting a need for dose adjustments or close monitoring when these drugs are co-administered.
Pantoprazole
Relevance: Similar to Esomeprazole, studies have explored Pantoprazole's effects on Glipizide's glucose-lowering action . Results showed that Pantoprazole pretreatment significantly enhanced Glipizide's hypoglycemic effect. This interaction highlights another potential drug interaction that should be considered in clinical practice.
Lisinopril
Relevance: Research investigated the influence of Lisinopril on the glucose-lowering effect of Glipizide . The findings suggested that Lisinopril could enhance the hypoglycemic activity of Glipizide, indicating a potential drug interaction. This interaction suggests that dose adjustments of Glipizide might be necessary when co-administered with Lisinopril to avoid excessive lowering of blood glucose levels.
Puerarin
Relevance: Studies investigated the effect of Puerarin on Glipizide pharmacokinetics . Results showed that Puerarin significantly influences Glipizide's pharmacokinetic parameters, indicating a potential for drug-drug interaction. This information is crucial for healthcare professionals to be aware of when considering the co-administration of Puerarin and Glipizide.
β-Cyclodextrin (β-CD)
Relevance: β-Cyclodextrin is not a drug itself but a pharmaceutical excipient. It was used to form an inclusion complex with Glipizide to enhance its solubility and dissolution rate, thereby improving its bioavailability . This approach is commonly employed to enhance the therapeutic efficacy of poorly soluble drugs like Glipizide.
Hydroxypropyl Methylcellulose (HPMC)
Relevance: HPMC, similar to β-Cyclodextrin, is not a drug itself but a pharmaceutical excipient. It was utilized in various studies to formulate Glipizide into sustained-release dosage forms, including matrix tablets and microspheres . Its use highlights a strategy to achieve controlled drug release and potentially improve patient compliance.
Ethyl Cellulose (EC)
Relevance: Like HPMC, Ethyl Cellulose is a pharmaceutical excipient employed in several studies to formulate Glipizide into sustained-release dosage forms. Its use highlights its role in modulating the drug release profile of Glipizide to achieve a desired therapeutic effect over a prolonged period.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
HDAC3-IN-T247 is a potent and selective HDAC3 inhibitor. It acts by increasing NF-κB acetylation, inducing growth inhibition of cancer cells, and activating HIV gene expression in latent HIV-infected cells.
HDAC3-IN-T326 is a potent and selective HDAC3 inhibitor. It acts by increasing NF-κB acetylation, inducing growth inhibition of cancer cells, and activating HIV gene expression in latent HIV-infected cells.
HDAC6 degrader 9c, also known as dHDAC6 9c, is a bifunctional molecule that selectively degrades HDAC6 by conjugating a non-selective HDAC inhibitor to a thalidomide-type E3 ligase ligand. This process causes degradation of HDAC6 in a dose dependent manner and upregulation of acetylated α-tubulin.
HCV-371 is a potent and selective HCV NS5B polymerase inhibitor. HCV-371 displayed broad inhibitory activities against the NS5B RdRp enzyme, with 50% inhibitory concentrations ranging from 0.3 to 1.8 microM for 90% of the isolates derived from HCV genotypes 1a, 1b, and 3a. HCV-371 showed no inhibitory activity against a panel of human polymerases, including mitochondrial DNA polymerase gamma, and other unrelated viral polymerases, demonstrating its specificity for the HCV polymerase. Fluorescence binding studies show that HCV-371 binds the NS5B with an apparent dissociation constant of 150 nM, leading to high selectivity and lack of cytotoxicity in the antiviral assays.
Potent, cell-permeable and selective histone deacetylase inhibitor (HDAC8) inhibitor (IC50 = 14 μM). Anticancer agent. Active in vitro. HDAC8-IN-2 is a selective HDAC8 inhibitor.